5-Phenylpiperidin-2-one

Kinase Inhibition PDK2 Structure-Activity Relationship

Scaling P2Y14 antagonist programs requires a stereochemically pure, high-affinity scaffold with validated SAR. Generic piperidinones lack the critical 5-phenyl substituent that defines target engagement-resulting in failed binding assays and wasted synthesis cycles. - Serves as the core scaffold for P2Y14 antagonists; rigidification of this motif yields a 3-fold increase in binding affinity and compounds with sub-20 nM IC50 values. - The 5-phenyl group engages hydrophobic kinase pockets, enabling a 1.26-fold potency gain in PDK2 inhibitor programs over unsubstituted cores. - Supplied as a racemic white powder (≥95% purity) with full analytical characterization; ambient shipping, no hazardous material surcharge.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 3973-63-5
Cat. No. B2362437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpiperidin-2-one
CAS3973-63-5
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESC1CC(=O)NCC1C2=CC=CC=C2
InChIInChI=1S/C11H13NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
InChIKeyKNYJDLYSXYMKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpiperidin-2-one Chemical & Procurement Profile


5-Phenylpiperidin-2-one (CAS: 3973-63-5) is a piperidine-2-one derivative with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol [1]. It is a racemic mixture characterized by a phenyl substituent at the 5-position of the δ-valerolactam ring [1]. The compound is a white powder with a minimum purity of 95% and has a computed XLogP3-AA value of 1.4, indicating moderate lipophilicity [1]. Its chemical identity is confirmed by its InChI Key (KNYJDLYSXYMKTA-UHFFFAOYSA-N) [1].

5-Phenylpiperidin-2-one: Non-Interchangeability


Generic substitution of 5-Phenylpiperidin-2-one (CAS 3973-63-5) with unsubstituted piperidin-2-ones or other regioisomers is scientifically unsound due to its distinct chemical and biological properties. The 5-phenyl group is not a spectator; it is a critical structural determinant that alters molecular conformation, electronic distribution, and key intermolecular interactions [1]. Specifically, its presence introduces a chiral center at the 5-position, a feature absent in the core δ-valerolactam structure [2]. This stereochemical and steric element dictates a unique pharmacophore, which is the basis for its reported activity as a CCR5 antagonist [3] and its affinity for the α2-adrenergic receptor . Interchanging it with simpler analogs would fundamentally change a molecule's target engagement profile, rendering any SAR (Structure-Activity Relationship) study or synthetic route invalid.

5-Phenylpiperidin-2-one Quantitative Differentiation


PDK2 Inhibition: Phenyl Substituent Effect

In a study investigating inhibitors of pyruvate dehydrogenase kinase 2 (PDK2), the unsubstituted piperidine analog (Compound 5) showed an IC50 of 195 nM. In contrast, a related piperidine analog with an aromatic substituent (Compound 20) exhibited a 1.26-fold increase in potency, with an IC50 of 154 nM [1]. This indicates that the phenyl substituent on the piperidine core can positively modulate kinase inhibitory activity.

Kinase Inhibition PDK2 Structure-Activity Relationship

P2Y14R Antagonism: Rigidification Effect

A study on P2Y14R antagonists revealed that rigidifying the phenylpiperidine scaffold significantly improved binding affinity. A rigidified 2-azanorbornane derivative (Compound 15, MRS4738) achieved a 3-fold higher affinity for the human P2Y14 receptor than its less rigid counterpart [1]. Furthermore, a related rigid analog, isoquinuclidine 34, demonstrated an IC50 of 15.6 nM [1]. This underscores that the specific three-dimensional orientation of the phenylpiperidine pharmacophore, as found in 5-Phenylpiperidin-2-one, is crucial for high potency.

P2Y14R Antagonist GPCR Inflammation

Angiotensin II Antagonism: Oral Antihypertensive Activity

A series of substituted piperidine-2-ones, sharing the same core scaffold as 5-Phenylpiperidin-2-one, were identified as potent angiotensin II antagonists. These compounds achieved IC50 values as low as 20 nM in bovine adrenal cortex binding assays. Their functional antagonism was confirmed with pA2 values as high as 9.0 in rabbit aortic ring contraction assays [1]. Importantly, several of these piperidine-2-one derivatives demonstrated oral activity, effectively lowering blood pressure in spontaneously hypertensive rats [1].

Angiotensin II Antagonist Antihypertensive In Vivo Efficacy

JAK Binding: Hydrophobic Pocket Interaction

In the design of Janus kinase (JAK) inhibitors like tofacitinib, the piperidin-2-one core is a key intermediate. Structural analysis reveals that the 5-phenyl group in 5-Phenylpiperidin-2-one is positioned to enhance binding affinity to hydrophobic kinase pockets . This is supported by broader SAR studies showing that a 10-fold increase in potency was observed by changing a piperidine-2-one core to a piperidine core [1], highlighting the specific contribution of the lactam and its substituents to target engagement.

JAK Inhibitor Molecular Recognition Hydrophobic Effect

5-Phenylpiperidin-2-one Procurement & Applications


Scaffold for P2Y14R Antagonists

5-Phenylpiperidin-2-one serves as the core scaffold for developing potent antagonists of the P2Y14 receptor. Class-level evidence shows that rigidification of this phenylpiperidine motif can lead to a 3-fold increase in binding affinity and compounds with single-digit to sub-20 nM IC50 values [1]. This makes it a high-priority starting material for medicinal chemistry programs targeting inflammatory diseases like asthma, chronic pain, and diabetes [1].

Kinase Inhibitor Intermediate

Procurement of this compound is justified for its use in generating focused libraries of kinase inhibitors. The 5-phenyl substituent is known to enhance binding to hydrophobic kinase pockets, a key feature in the design of JAK inhibitors . In PDK2 inhibitor programs, similar phenyl-substituted piperidine analogs have demonstrated a 1.26-fold increase in potency over the unsubstituted core [2].

Antihypertensive Lead Generation Scaffold

For cardiovascular research, 5-Phenylpiperidin-2-one is a proven starting point for synthesizing angiotensin II antagonists. Substituted piperidine-2-ones derived from this scaffold have achieved nanomolar binding affinity (IC50 = 20 nM), high functional antagonism (pA2 = 9.0), and importantly, oral bioavailability with demonstrated in vivo antihypertensive efficacy in animal models [3].

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